molecular formula C8H8BrNOS B2650112 2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one CAS No. 1078150-14-7

2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one

Cat. No.: B2650112
CAS No.: 1078150-14-7
M. Wt: 246.12
InChI Key: VEUPRRDTYMAYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one is a functionalized heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. While specific biological data for this analogue is limited in the public domain, its core structure is a privileged scaffold in developing therapeutics for central nervous system (CNS) disorders and oncology. Related thieno[3,2-c]pyridin-4-one derivatives have been identified as potent and selective positive allosteric modulators of the GluN2A subunit of the NMDA receptor, a promising target for treating schizophrenia, depression, and cognitive deficits . Furthermore, structurally similar pyrrolo[3,2-c]pyridin-4-one derivatives are being explored in cancer research for their therapeutic potential . The synthetic versatility of the thieno[3,2-c]pyridin-4-one core is well-documented, with research outlining efficient one-pot and step-wise synthesis routes, making it a versatile intermediate for constructing diverse chemical libraries . The bromo substituent at the 2-position offers a key synthetic handle for further functionalization via cross-coupling reactions, enabling rapid structure-activity relationship (SAR) studies. Researchers can leverage this compound to develop novel tool compounds and candidates for challenging disease targets.

Properties

IUPAC Name

2-bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNOS/c1-10-3-2-6-5(8(10)11)4-7(9)12-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUPRRDTYMAYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078150-14-7
Record name 2-bromo-5-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one typically involves the bromination of a thieno[3,2-c]pyridin-4-one derivative. One common method includes the reaction of 5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thieno[3,2-c]pyridin-4-one derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothieno[3,2-c]pyridin-4-one derivatives.

Scientific Research Applications

2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. The bromine atom and the thieno[3,2-c]pyridin-4-one core play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Variations

  • Thieno vs. Thiazolo/Furo Cores: The thieno[3,2-c]pyridinone core (target compound) has a sulfur atom in the thiophene ring, enabling π-π stacking and moderate lipophilicity. Example: The furo analog (CAS 1379361-49-5) has a logP ~1.2 (estimated), compared to ~2.1 for the thieno analog, due to oxygen’s electronegativity .
  • Substituent Positioning: Bromine at C2 (target) vs. C6 (CAS 215927-36-9) alters electrophilic reactivity. For instance, C2-brominated thienopyridinones are more reactive in Suzuki-Miyaura couplings due to proximity to the electron-deficient pyridinone ring .

Biological Activity

2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom and a methyl group on the thieno[3,2-c]pyridin core, which may influence its reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves bromination of a precursor thieno[3,2-c]pyridin derivative. Common methods include:

  • Bromination in Acetic Acid: The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
  • Use of Continuous Flow Reactors: This method enhances efficiency and yield in industrial production settings.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. In particular:

  • Inhibition of Pathogenic Bacteria: Studies have shown moderate to strong activity against various strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for related compounds .

Anticancer Activity

The compound has also been explored for its anticancer properties:

  • Cell Line Studies: In vitro studies have demonstrated that derivatives based on the thieno[3,2-c]pyridine skeleton can inhibit cancer cell growth with IC50 values ranging from 1.1 to 440 nM against various cancer cell lines (e.g., HeLa, L1210) .
  • Mechanism of Action: The interaction with tubulin at the colchicine binding site has been identified as a key mechanism for its antiproliferative effects. This binding disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • Study on Antiproliferative Activity:
    • A series of thieno[3,2-c]pyridine derivatives were tested for their effects on cancer cell lines. The most potent compound showed an IC50 of 0.75 μM against K562 cells, indicating selective cytotoxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC) with IC50 values exceeding 20 µM .
  • Evaluation of Antimicrobial Activity:
    • A recent evaluation highlighted the antimicrobial efficacy of compounds related to thieno[3,2-c]pyridine structures. The study found that many derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis

Compound NameStructureBiological ActivityIC50 (μM)
This compoundStructureAnticancer0.75
Related Compound AStructureAntimicrobial0.21
Related Compound BStructureAnticancer1.1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine atom and the thieno core facilitates binding to proteins or enzymes involved in critical cellular processes such as proliferation and apoptosis.

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a precursor thienopyridinone scaffold. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate) are brominated using reagents like N-bromosuccinimide (NBS) under controlled conditions . Key parameters include:
  • Temperature : Reactions often proceed at 0–25°C to minimize side reactions.
  • Solvent : Dichloromethane (DCM) or acetonitrile (ACN) is used for solubility and stability .
  • Catalyst : Light or radical initiators may accelerate bromination.
Method Conditions Yield Reference
Direct brominationNBS, DCM, 0°C, 12h65–75%
Radical-mediatedNBS, AIBN, ACN, reflux, 6h80–85%

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:
  • HPLC : Purity ≥98% (C18 column, 30% ACN/water, UV detection at 254 nm) .
  • NMR : Confirm regioselectivity of bromination (e.g., 1^1H NMR: δ 4.2–4.5 ppm for dihydrothieno protons) .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]+^+ = 258.03) .

Advanced Research Questions

Q. How can the biological activity of this compound be evaluated in enzyme inhibition studies?

  • Methodological Answer : Target-specific assays are critical. For example:
  • Hedgehog Acyltransferase (HhAT) Inhibition :
  • In vitro assay : Use recombinant HhAT with fluorescently tagged substrates (e.g., SHH-N-palmitoylation assay). IC50_{50} values ≤1 µM indicate potency .
  • Cellular models : Test in Hedgehog-dependent cancer cell lines (e.g., medulloblastoma DAOY cells) via luciferase reporter assays .

Q. What strategies address metabolic instability in cytochrome P450 (CYP) interactions?

  • Methodological Answer : Co-incubate with CYP isoforms (e.g., CYP3A4, CYP2C19) and monitor metabolite formation via LC-MS/MS. If instability is observed:
  • Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP-mediated oxidation .
  • Prodrug design : Mask reactive sites with esters or carbamates, as seen in prasugrel metabolites .

Q. How can solubility challenges be resolved for in vivo studies?

  • Methodological Answer :
  • LogP optimization : Aim for logP <3 (calculated using software like MarvinSketch).
  • Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions. For example, 10% DMSO + 40% PEG-400 in saline achieves 5 mg/mL solubility .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bromination efficiency across studies?

  • Methodological Answer : Variations may arise from:
  • Regioselectivity : Steric effects in substituted thienopyridinones (e.g., methyl vs. tert-butyl groups alter reactivity) .
  • Reagent purity : NBS purity >99% minimizes side products. Validate with control reactions .

Stability and Storage

Q. What conditions ensure long-term stability of the compound?

  • Methodological Answer :
  • Storage : -20°C in airtight, light-protected vials with desiccants.
  • Stability tests : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks). <5% degradation indicates suitability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.